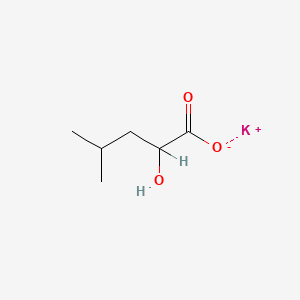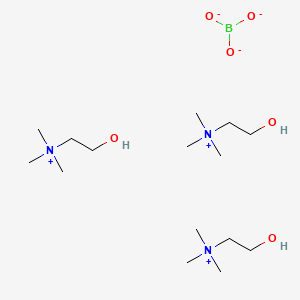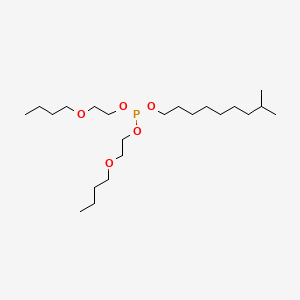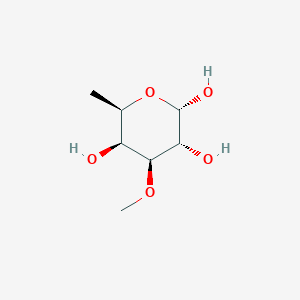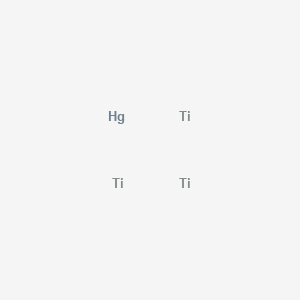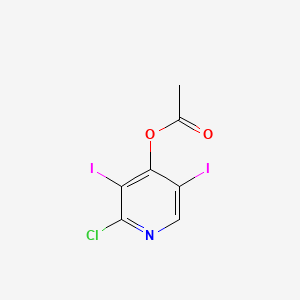
Cliodinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily used as a herbicide and belongs to the pyridine class of chemicals . The compound is characterized by its unique structure, which includes chlorine and iodine atoms attached to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cliodinate involves the acetylation of 2-chloro-3,5-diiodopyridine. The reaction typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficient production of this compound with minimal by-products .
化学反应分析
Types of Reactions
Cliodinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of dehalogenated products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Dehalogenated products.
Substitution: Substituted pyridine derivatives.
科学研究应用
Cliodinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and iodine atoms into pyridine derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used as a herbicide to control unwanted vegetation.
作用机制
The mechanism of action of cliodinate involves its interaction with specific molecular targets in plants. This compound inhibits the growth of plants by interfering with essential biochemical pathways. The chlorine and iodine atoms in this compound play a crucial role in its herbicidal activity by disrupting the normal functioning of plant cells .
相似化合物的比较
Similar Compounds
2-chloro-3,5-diiodopyridine: The precursor to cliodinate, shares a similar structure but lacks the acetyl group.
2-chloro-3,5-dibromopyridine: Similar structure with bromine atoms instead of iodine.
2-chloro-3,5-difluoropyridine: Similar structure with fluorine atoms instead of iodine.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical and biological properties. The acetyl group further enhances its reactivity and herbicidal activity compared to its analogs .
属性
CAS 编号 |
69148-12-5 |
|---|---|
分子式 |
C7H4ClI2NO2 |
分子量 |
423.37 g/mol |
IUPAC 名称 |
(2-chloro-3,5-diiodopyridin-4-yl) acetate |
InChI |
InChI=1S/C7H4ClI2NO2/c1-3(12)13-6-4(9)2-11-7(8)5(6)10/h2H,1H3 |
InChI 键 |
QWZIGUJYMLBQCY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C(=NC=C1I)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


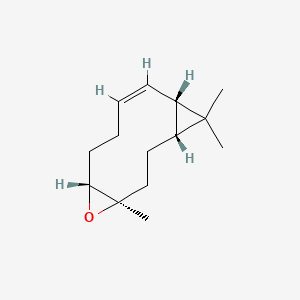


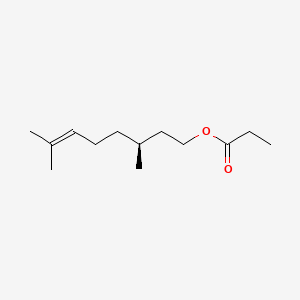

![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)

